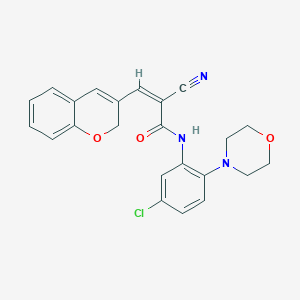
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide, with the molecular formula C23H20ClN3O3 and a molecular weight of 421.88, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a chromenyl moiety, and a cyanopropenamide structure. These components contribute to its biological activity by interacting with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3 |
| Molecular Weight | 421.88 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of chlorophenyl and morpholine have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound’s structural features may allow it to act as a multikinase inhibitor, potentially targeting pathways involved in tumor angiogenesis and growth.
Case Study:
A study on related compounds demonstrated that certain derivatives exhibited sub-micromolar potency against human adenoviruses (HAdV), indicating their potential as antiviral agents alongside anticancer properties .
The mechanism of action for this compound may involve:
- Inhibition of Kinase Activity: Similar compounds have been shown to inhibit VEGFR signaling pathways, crucial for tumor angiogenesis .
- Induction of Apoptosis: Some studies suggest that related compounds induce apoptosis in cancer cells by modulating the cell cycle and activating apoptotic pathways .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from flavonoids have shown IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, suggesting that the compound may also possess similar anticancer activity .
Propriétés
IUPAC Name |
(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-19-5-6-21(27-7-9-29-10-8-27)20(13-19)26-23(28)18(14-25)12-16-11-17-3-1-2-4-22(17)30-15-16/h1-6,11-13H,7-10,15H2,(H,26,28)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHUXJNYZKWKS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CC4=CC=CC=C4OC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














